4-Chloro-5-methoxy-6-methylpyrimidine

Description

Chemical Identity and Classification

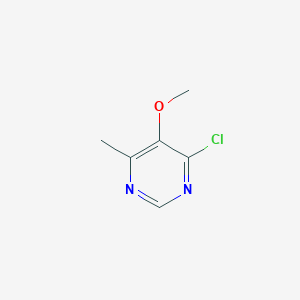

4-Chloro-5-methoxy-6-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting its substitution pattern on the pyrimidine core structure. The molecule features three distinct functional groups attached to the pyrimidine ring: a chlorine atom at position 4, a methoxy group (OCH3) at position 5, and a methyl group (CH3) at position 6.

The structural identity of this compound is precisely defined through multiple chemical identifiers. The International Chemical Identifier string 1S/C6H7ClN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 provides a complete description of the molecular connectivity. The corresponding International Chemical Identifier Key GLPABZKUDUPPHN-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CC1=C(C(=NC=N1)Cl)OC offers a compact textual description of the molecular structure.

From a classification perspective, this compound is categorized as a substituted pyrimidine derivative within the broader family of diazines. Diazines constitute one of three major classes of six-membered heterocycles containing two nitrogen atoms, with pyrimidine distinguished by having nitrogen atoms in the 1,3-positions, contrasting with pyrazine (1,4-positions) and pyridazine (1,2-positions). The compound's aromatic character derives from the delocalized electron system within the pyrimidine ring, contributing to its chemical stability and reactivity patterns typical of aromatic heterocycles.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry has its roots in the late 19th century, establishing a foundation upon which compounds like this compound would later be synthesized and studied. The first laboratory synthesis of a pyrimidine was achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This pioneering work demonstrated the feasibility of constructing the pyrimidine ring system through synthetic methods, opening the door for subsequent developments in the field.

The systematic study of pyrimidines began in earnest in 1884 with the work of Pinner, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions to the field were substantial, and he was responsible for proposing the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. These early investigations laid the groundwork for understanding the fundamental chemistry of the pyrimidine ring system and established synthetic methodologies that would be refined and expanded upon in subsequent decades.

The preparation of the parent pyrimidine compound was first accomplished by Gabriel and Colman in 1900, who achieved this through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic approach demonstrated the utility of halogenated pyrimidine intermediates in accessing various pyrimidine derivatives, a concept that remains relevant to modern synthetic chemistry involving compounds such as this compound.

The historical progression of pyrimidine chemistry reveals the evolution from simple synthetic targets to increasingly complex and functionalized derivatives. Early research established fundamental reaction patterns and synthetic methodologies, while subsequent investigations have focused on developing compounds with specific substitution patterns tailored for particular applications. The synthesis of this compound represents part of this ongoing evolution, combining multiple functional groups in a single molecule to create opportunities for diverse chemical transformations and applications.

Significance in Heterocyclic Compound Research

Heterocyclic compounds constitute a remarkably significant portion of known chemical entities, with more than half of all characterized compounds containing at least one heterocyclic ring system. Within this vast chemical space, nitrogen-containing heterocycles occupy a position of particular importance, as evidenced by the fact that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This prevalence underscores the fundamental role that compounds like this compound play in advancing chemical knowledge and potentially contributing to pharmaceutical development.

Pyrimidine derivatives have demonstrated remarkable biological activity across multiple therapeutic areas, exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The diverse biological activities associated with pyrimidine-containing compounds stem from their ability to interact with various biological targets, including enzymes, genetic materials, and cellular components. As an endogenous component found naturally in biological systems, pyrimidine derivatives can readily integrate into cellular processes, making them particularly attractive as starting points for drug discovery and development efforts.

The structural features present in this compound contribute to its research significance within the heterocyclic compound field. The presence of multiple functional groups provides opportunities for selective chemical modifications, allowing researchers to explore structure-activity relationships and develop derivatives with enhanced or altered properties. The chlorine atom at position 4 serves as a reactive site for nucleophilic substitution reactions, while the methoxy group at position 5 can participate in various chemical transformations or serve as a protecting group strategy.

Research into pyrimidine derivatives continues to expand the understanding of heterocyclic chemistry and its applications. The systematic exploration of compounds like this compound contributes to the broader knowledge base regarding the relationship between molecular structure and chemical reactivity. This fundamental understanding enables the rational design of new compounds with desired properties, whether for pharmaceutical applications, materials science, or other areas of chemical research.

The ongoing significance of heterocyclic compound research is reflected in the continuous development of new synthetic methodologies and the discovery of novel biological activities. Compounds such as this compound serve as important building blocks and intermediates in synthetic chemistry, providing access to more complex molecular architectures through well-established chemical transformations. The combination of synthetic utility and potential biological activity makes these compounds valuable targets for continued investigation within the heterocyclic chemistry research community.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPABZKUDUPPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-60-2 | |

| Record name | 4-chloro-5-methoxy-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly cancer and inflammatory conditions. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for further medicinal chemistry studies.

-

Case Study: Anticancer Activity

Research has shown that derivatives of 4-Chloro-5-methoxy-6-methylpyrimidine exhibit significant inhibitory effects on cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against triple-negative breast cancer models, suggesting strong potential for developing new anticancer agents . -

Biological Activity

The compound has demonstrated antimicrobial properties in studies against various bacterial strains, indicating its potential utility as an antimicrobial agent. Additionally, it may act as an inhibitor of enzymes involved in cancer progression, further supporting its drug development prospects.

Agrochemical Applications

2.1 Synthesis of Herbicides and Pesticides

This compound serves as a building block in the synthesis of herbicides and pesticides due to its effective biological activity against pests. Its derivatives are being explored for their ability to disrupt pest metabolic pathways, providing a means to develop more effective agrochemicals.

- Case Study: Herbicide Development

The compound has been utilized as an intermediate in the synthesis of active herbicides. Research indicates that derivatives of this compound can selectively inhibit weed growth while minimizing impact on crop species, highlighting its potential in sustainable agriculture .

Chemical Reactions and Synthesis

3.1 Chemical Transformations

This compound can undergo several types of chemical reactions that allow for the creation of various functionalized derivatives:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (amines) | Presence of base (e.g., triethylamine) |

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

These reactions enable the exploration of new derivatives with potentially enhanced biological activities.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a drug candidate. Studies have identified specific substituents that can enhance its potency against targeted biological pathways.

Mechanism of Action

4-Chloro-5-methoxy-6-methylpyrimidine is similar to other pyrimidine derivatives such as 4-chloro-6-methylpyrimidine and 5-methoxypyrimidine. its unique combination of chlorine, methoxy, and methyl groups gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific synthetic applications where other pyrimidines may not be as effective.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Amino vs. Methoxy Groups: 5-Amino-4-methoxy-6-chloropyrimidine exhibits higher nucleophilicity at position 5 due to the -NH₂ group, enabling acylation reactions (e.g., with chloroacetic acid) to form derivatives like 4-methoxy-5-chloroacetylamino-6-chloropyrimidine .

- Fluorine Substitution: 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine introduces electronegative fluorine, enhancing metabolic stability in drug candidates compared to non-fluorinated analogs .

Physicochemical Properties

| Property | This compound | 4,6-Dichloro-5-methoxypyrimidine | 4-Chloro-6-methoxypyrimidin-2-amine |

|---|---|---|---|

| Melting Point | Not reported | 313–315 K | Not reported |

| Solubility | Likely moderate in polar solvents | Poor in water; soluble in DMF | Soluble in methanol (crystallization) |

| Crystal Interactions | N/A | Cl···N hydrogen bonds (3.09–3.10 Å) | N-H···O and O-H···N hydrogen bonds |

Notes:

- The crystal structure of 4,6-Dichloro-5-methoxypyrimidine reveals Cl···N interactions (3.094–3.100 Å), stabilizing a 3D framework, whereas 4-Chloro-6-methoxypyrimidin-2-amine forms hydrogen-bonded sheets via N-H···O and O-H···N interactions with succinic acid .

- The methyl group in the target compound likely improves lipid solubility compared to dichloro derivatives, influencing bioavailability .

Biological Activity

4-Chloro-5-methoxy-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including chlorine and methoxy substituents, which influence its reactivity and biological interactions.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 173.61 g/mol. The presence of halogen atoms (chlorine) and the methoxy group enhances its biological activity by affecting its interaction with various biological targets.

| Structural Feature | Description |

|---|---|

| Chlorine (Cl) | Enhances reactivity and binding affinity to target proteins. |

| Methoxy group (OCH₃) | Influences pharmacokinetic properties and may enhance solubility. |

| Methyl group (CH₃) | Affects lipophilicity, potentially improving membrane permeability. |

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits effective antimicrobial properties at low concentrations, making it a potential candidate for developing new antimicrobial agents.

| Activity Type | Assay Type | Results | Reference |

|---|---|---|---|

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Effective against Gram-positive and Gram-negative bacteria at low micromolar concentrations |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies reveal that it can inhibit cell proliferation in cancer cell lines, with IC50 values indicating significant activity in the low micromolar range.

| Activity Type | Assay Type | Results | Reference |

|---|---|---|---|

| Anticancer | Cell Proliferation Inhibition | IC50 values in the low micromolar range (e.g., 4.24 µM) |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. The chlorine atom enhances binding affinity, while the methoxy and methyl groups influence the compound's pharmacokinetic properties, potentially leading to improved bioavailability.

Case Studies and Research Findings

- Antimicrobial Study : In a study examining various pyrimidine derivatives, this compound demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .

- Anticancer Research : A detailed investigation into the antiproliferative effects of this compound on breast cancer cell lines showed that it not only inhibited cell growth but also induced apoptosis through DNA damage mechanisms similar to other known anticancer agents like 5-fluorouracil .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrimidine ring can significantly alter biological activity. For instance, increasing the chlorine content was found to enhance antiproliferative effects, suggesting that halogen substitution plays a critical role in the compound's efficacy .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-5-methoxy-6-methylpyrimidine typically involves:

- Starting from a suitable pyrimidine precursor such as 4-methyl-6-hydroxypyrimidine.

- Introducing the chloro substituent selectively at the 4-position.

- Installing the methoxy group at the 5-position.

- Maintaining the methyl group at the 6-position.

The key challenge is selective chlorination and methoxylation without affecting other reactive sites on the pyrimidine ring.

Chlorination Step

A common and effective method for introducing the chlorine atom at the 4-position involves the use of phosphorus oxychloride (POCl3) in the presence of an organic base. This method is reported in patent CN110372601A and can be summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-methyl-6-hydroxypyrimidine, POCl3, organic base | Mix in weight ratio 1:5-10:0.5-1; react at 25-100°C |

| 2 | Quenching with water, extraction with organic solvent | Water quenching followed by organic solvent extraction |

| 3 | pH adjustment with saturated sodium bicarbonate | Neutralize and isolate crude product |

| 4 | Recrystallization with n-hexane | Purify the 4-chloro-6-methylpyrimidine |

- The chlorination reaction is rapid and efficient under these conditions.

- Stirring with ice water after quenching improves purity and yield.

- The organic base facilitates the chlorination by scavenging HCl formed during the reaction.

The introduction of the methoxy group at the 5-position is typically achieved by nucleophilic substitution of a suitable leaving group (often a chloro or hydroxy group) with methanol or sodium methoxide under controlled conditions. While direct literature on this compound methoxylation is limited in the provided sources, general principles apply:

- The 5-position hydroxy or chloro substituent is reacted with methanol or sodium methoxide.

- Reaction conditions include moderate heating and sometimes the use of a base to facilitate substitution.

- Careful control of temperature and solvent polarity is necessary to avoid side reactions.

Alternative Synthetic Routes and Environmental Considerations

A notable advancement in pyrimidine chlorination is the use of triphosgene as a chlorinating agent instead of POCl3 or phosgene, which are toxic and environmentally hazardous. This method is described in CN102432547A for related dichloropyrimidines and can be adapted for this compound synthesis.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | Formation of 4,6-dihydroxy-2-methylpyrimidine intermediate |

| 2 | Triphosgene in dichloroethane, N,N-diethylaniline | Chlorination under reflux for 6-8 hours |

| 3 | Washing with water and acid, drying, recrystallization | Purification of 4,6-dichloro-2-methylpyrimidine |

- Triphosgene is safer and easier to handle than POCl3 or phosgene.

- The process is suitable for industrial scale due to simpler operation and lower toxicity.

- The method can be modified to introduce methoxy groups by subsequent substitution reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|

| POCl3 Chlorination | POCl3, organic base | 25-100°C, 1:5-10:0.5-1 ratio | Rapid reaction, high yield | Requires careful quenching |

| Triphosgene Chlorination | Triphosgene, N,N-diethylaniline | Reflux 6-8 h in dichloroethane | Safer, environmentally friendly | Suitable for industrial scale |

| Methoxylation | Methanol or sodium methoxide | Moderate heating, base catalysis | Efficient substitution | Requires control of conditions |

Research Findings and Optimization Notes

- Reaction Temperature: Chlorination efficiency and selectivity are temperature-dependent; 25-100°C is optimal for POCl3 methods.

- Base Selection: Organic bases improve chlorination yield by neutralizing HCl; common bases include triethylamine or diethyl aniline.

- Work-up Procedures: Water quenching followed by organic solvent extraction and pH adjustment is critical to isolate pure product.

- Purification: Recrystallization from n-hexane or similar solvents yields high-purity compounds.

- Environmental Impact: Triphosgene reduces hazardous waste and improves safety compared to traditional chlorinating agents.

Q & A

Basic: How can the crystal structure of 4-Chloro-5-methoxy-6-methylpyrimidine be determined experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for resolving molecular geometry. Single crystals suitable for diffraction can be grown via slow evaporation of acetonitrile or dichloromethane solutions, as demonstrated in related pyrimidine derivatives . Key steps include:

- Purification : Ensure high-purity samples via column chromatography (e.g., silica gel) .

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and measure at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement : Apply riding models for hydrogen atoms and account for rotational disorder in substituents (e.g., methoxy groups) using software like SHELXL .

Basic: What synthetic methodologies are effective for preparing this compound?

Methodological Answer:

Common routes involve functionalization of pyrimidine precursors:

- Chlorination : React 5-methoxy-6-methylpyrimidin-4-ol with POCl₃ under reflux, using catalytic DMAP to enhance regioselectivity .

- Protection/Deprotection : Introduce methoxy groups via nucleophilic substitution (e.g., NaOMe in dry toluene) .

- Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization or flash chromatography .

Advanced: How can DFT calculations predict electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can model:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge transfer potential .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Mulliken charges .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate acetonitrile or water environments .

Advanced: How to address contradictions in reported biological activities of pyrimidine derivatives?

Methodological Answer:

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

- Structural Validation : Confirm compound identity via NMR (¹H/¹³C) and HRMS before bioassays .

- Dose-Response Studies : Use standardized cell lines (e.g., HEK293 for kinase assays) and replicate experiments across labs .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

Advanced: What computational tools analyze intramolecular interactions in this compound?

Methodological Answer:

- Non-Covalent Interaction (NCI) Analysis : Visualize Cl···N halogen bonds and CH-π interactions using Multiwfn .

- Molecular Dynamics (MD) : Simulate conformational flexibility in CHARMM or AMBER to study solvent effects on stability .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H interactions) from crystallographic data .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms substitution patterns (e.g., Cl at C4: δ 120–130 ppm) .

- IR Spectroscopy : Detect C-Cl stretches (600–800 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ions ([M+H]⁺) and fragmentation pathways .

Advanced: How do substituent positions influence nucleophilic substitution in chlorinated pyrimidines?

Methodological Answer:

- Steric Effects : Bulky groups at C6 (e.g., methyl) hinder SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMF) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C4) activate adjacent positions for attack. DFT-based Fukui indices predict reactivity .

- Kinetic Studies : Monitor substitution rates via LC-MS under varying temperatures and bases (e.g., K₂CO₃ vs. NaH) .

Advanced: How do solvent choices impact the synthesis and stability of this compound?

Methodological Answer:

- Polar Aprotic Solvents : Acetonitrile enhances crystallinity by stabilizing dipole interactions .

- Protic Solvents : Methanol may hydrolyze chloro groups; avoid in long-term storage .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC to track decomposition products (e.g., demethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.